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Compound of Interest

Compound Name: 3-Nitrophenyl disulfide

Cat. No.: B1679007

Introduction

3-Nitrophenyl disulfide, also known as bis(3-nitrophenyl) disulfide or Nitrophenide, is an
organosulfur compound that has garnered attention in the field of drug discovery, primarily for
its potent and specific inhibitory action against a key metabolic enzyme in certain parasites.
This compound serves as a valuable chemical tool for studying parasite-specific metabolic
pathways and as a lead compound for the development of novel anti-parasitic agents. Its
primary mechanism of action involves the inhibition of mannitol-1-phosphate dehydrogenase
(M1PDH), a crucial enzyme in the mannitol cycle of the apicomplexan parasite Eimeria tenella,
the causative agent of coccidiosis in poultry. The absence of this metabolic pathway in the
avian host makes M1PDH an attractive target for selective drug development.

Mechanism of Action and Therapeutic Rationale

Eimeria tenella utilizes a metabolic pathway known as the mannitol cycle, which is a shunt of
the glycolytic pathway, to produce and store mannitol. Mannitol serves as a primary
endogenous energy source for the sporulation of oocysts, a critical stage for the parasite's
transmission and survival in the environment. The first committed step in this cycle is the
conversion of fructose-6-phosphate to mannitol-1-phosphate, a reaction catalyzed by mannitol-
1-phosphate dehydrogenase (M1PDH).

3-Nitrophenyl disulfide acts as a potent inhibitor of M1PDH. By blocking this enzyme, it
disrupts the mannitol cycle, leading to a depletion of the parasite's energy reserves. This
inhibition has been shown to have a profound impact on the parasite's life cycle, particularly
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during the sexual stages of development. Treatment with 3-nitrophenyl disulfide results in a
significant reduction in oocyst shedding, and the oocysts that are produced often exhibit
morphological abnormalities and are unable to complete sporulation. This disruption of the life
cycle presents a promising strategy for controlling the spread of the parasite. The specificity of
3-nitrophenyl disulfide for the parasite's M1PDH over host enzymes provides a favorable
therapeutic window.

Quantitative Data

The inhibitory activity of 3-Nitrophenyl disulfide against Eimeria tenella has been quantified
both in vitro and in vivo. The following table summarizes the key quantitative data available.

Parameter Value Target/System Reference

Mannitol-1-Phosphate
Dehydrogenase

IC50 3 uM [1]
(M1PDH) from E.

tenella

Oocyst shedding in E.
In Vivo Efficacy 90% reduction tenella-infected [2]

chickens

Application Notes and Protocols

This section provides detailed protocols for the application of 3-Nitrophenyl disulfide in drug
discovery research, focusing on its use as an inhibitor of M1PDH and for evaluating its
antiparasitic activity.

Enzymatic Assay for M1PDH Inhibition

This protocol describes a spectrophotometric assay to determine the inhibitory activity of 3-
Nitrophenyl disulfide against Eimeria tenella mannitol-1-phosphate dehydrogenase (M1PDH).
The assay measures the oxidation of NADH to NAD+, which results in a decrease in
absorbance at 340 nm.

Materials:
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e Purified or recombinant E. tenella M1PDH

e 3-Nitrophenyl disulfide (stock solution in DMSO)

e Fructose-6-phosphate (F6P)

* NADH (B-Nicotinamide adenine dinucleotide, reduced form)

e Assay Buffer: 50 mM Tris-HCI, pH 7.5

e 96-well UV-transparent microplate

o Microplate spectrophotometer capable of reading absorbance at 340 nm

Protocol:

e Prepare Reagents:

o

Prepare a stock solution of 3-Nitrophenyl disulfide in DMSO (e.g., 10 mM).

o Prepare a stock solution of F6P in Assay Buffer (e.g., 100 mM).

o Prepare a stock solution of NADH in Assay Buffer (e.g., 10 mM). Keep on ice and protect
from light.

o Dilute the M1PDH enzyme in cold Assay Buffer to the desired working concentration. The
optimal concentration should be determined empirically to yield a linear reaction rate for at
least 10 minutes.

e Assay Setup:

o In a 96-well microplate, add the following components in the order listed:

» Assay Buffer (to bring the final volume to 200 pL)

» 3-Nitrophenyl disulfide at various concentrations (e.g., 0.1 uM to 100 pM). Include a
DMSO control.

= M1PDH enzyme solution.
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o Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the
enzyme.

¢ |nitiate the Reaction:
o To each well, add F6P to a final concentration of 5 mM.

o Immediately before reading, add NADH to a final concentration of 0.2 mM to initiate the
reaction.

o Data Acquisition:

o Immediately place the plate in the microplate reader and measure the decrease in
absorbance at 340 nm every 30 seconds for 10-20 minutes at a constant temperature
(e.g., 25°C).

o Data Analysis:

o Calculate the initial reaction velocity (rate of NADH oxidation) for each concentration of the
inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.

o Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
o Determine the IC50 value by fitting the data to a dose-response curve.

Workflow for M1PDH Inhibition Assay

Preparation

Assay Execution

Data Analysis

Calculate Initial Velocity Determine IC50
(Slope of linear phase) (Dose-response curve )

Prepare Reagents:
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Caption: Workflow for the M1PDH enzymatic inhibition assay.

In Vitro Antiparasitic Activity Assay against Eimeria
tenella

This protocol describes a cell-based assay to evaluate the efficacy of 3-Nitrophenyl disulfide
in inhibiting the invasion and/or intracellular development of Eimeria tenella sporozoites in a
host cell line.

Materials:

Madin-Darby Bovine Kidney (MDBK) cells or another suitable host cell line

o Complete cell culture medium (e.g., DMEM with 10% FBS and antibiotics)

o Eimeria tenella oocysts

e Sporozoite excystation solution (e.g., 0.75% sodium taurocholate and 0.25% trypsin in PBS)
o 3-Nitrophenyl disulfide (stock solution in DMSO)

o 96-well cell culture plates

 Inverted microscope

* Method for quantifying parasite load (e.g., gPCR, fluorescence microscopy with a fluorescent
parasite strain, or manual counting)

Protocol:
e Cell Culture:

o Seed MDBK cells into 96-well plates at a density that will result in a confluent monolayer
on the day of infection.

o Incubate the cells at 37°C in a 5% CO2 atmosphere.

» Parasite Preparation:
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o Sporulate E. tenella oocysts according to standard procedures.

o On the day of infection, excyst sporozoites from sporulated oocysts by incubation in the
excystation solution at 41°C for 60-90 minutes.

o Purify the sporozoites from oocyst and sporocyst debris.

e Drug Treatment and Infection:

o

Prepare serial dilutions of 3-Nitrophenyl disulfide in complete cell culture medium.
Include a DMSO vehicle control.

o

Aspirate the medium from the confluent MDBK cell monolayers.

Add the medium containing the different concentrations of 3-Nitrophenyl disulfide or the

[¢]

vehicle control to the wells.

[¢]

Add the purified sporozoites to each well at a predetermined multiplicity of infection (MOI).

Incubate the infected plates at 41°C in a 5% CO2 atmosphere for the desired duration
(e.g., 24-48 hours).

[¢]

o Assessment of Parasite Viability/Proliferation:

o Microscopic Examination: Visually inspect the cell monolayers under an inverted
microscope to assess any cytotoxic effects of the compound and to observe the
development of intracellular parasite stages (schizonts).

o Quantitative Analysis:

» PCR: Extract total DNA from the infected cells and quantify the amount of parasite
DNA relative to host cell DNA using species-specific primers for E. tenella.

» Fluorescence Microscopy: If using a fluorescently labeled parasite strain, fix and stain
the cells (e.g., with DAPI for nuclei) and quantify the number and/or size of intracellular
parasites using an automated imaging system.
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» Manual Counting: Fix and stain the cells (e.g., with Giemsa) and manually count the
number of infected cells or the number of parasites per cell.

o Data Analysis:

o Calculate the percentage of inhibition of parasite growth for each concentration of 3-
Nitrophenyl disulfide relative to the vehicle control.

o Determine the EC50 (half-maximal effective concentration) value by plotting the
percentage of inhibition against the logarithm of the compound concentration and fitting
the data to a dose-response curve.

Workflow for In Vitro Antiparasitic Assay
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Caption: Workflow for the in vitro antiparasitic activity assay.

Signaling Pathways and Broader Applications
The Mannitol Cycle Pathway
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The inhibition of M1PDH by 3-Nitrophenyl disulfide directly impacts the mannitol cycle, a key
metabolic pathway for energy storage in Eimeria tenella. This disruption of a central metabolic
hub likely has downstream consequences on parasite development and survival, although
specific downstream signaling cascades have not been extensively elucidated. The primary
effect is the depletion of mannitol, which is essential for the energy-intensive process of

sporulation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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